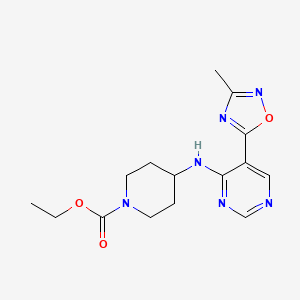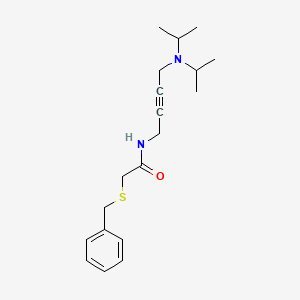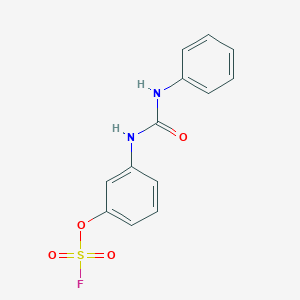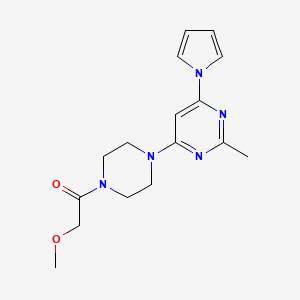
Ethyl 4-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyrimidine ring, and an oxadiazole ring
Mechanism of Action
Target of Action
The compound Ethyl 4-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)piperidine-1-carboxylate is a complex molecule that contains a 1,2,4-oxadiazole moiety. Compounds with this moiety have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The primary targets of these compounds are often the key proteins or enzymes in the biochemical pathways of the infectious organisms .
Mode of Action
1,2,4-oxadiazoles are known to interact with their targets through hydrogen bond acceptor properties . The electronegativities of nitrogen and oxygen in the oxadiazole ring structure allow it to form strong hydrogen bonds with its target . This interaction can inhibit the normal function of the target protein or enzyme, leading to the anti-infective activity .
Biochemical Pathways
Given the anti-infective nature of 1,2,4-oxadiazoles, it can be inferred that the compound likely interferes with essential biochemical pathways in the infectious organisms, such as dna replication, protein synthesis, or cell wall synthesis . The disruption of these pathways can inhibit the growth and proliferation of the organisms, leading to their eventual death .
Result of Action
The result of the compound’s action would be the inhibition of the growth and proliferation of the infectious organisms, due to the disruption of their essential biochemical pathways . This leads to a decrease in the severity of the infection and aids in the recovery of the infected individual.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting amidoximes with acyl reagents such as anhydrides.
Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Coupling of the Rings: The oxadiazole and pyrimidine rings are then coupled using appropriate linkers and conditions to form the desired intermediate.
Formation of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the intermediate is reacted with piperidine under suitable conditions.
Esterification: Finally, the esterification of the carboxylate group is carried out using ethanol and an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction could produce reduced forms of the pyrimidine or oxadiazole rings.
Scientific Research Applications
Ethyl 4-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used in biological assays to study its effects on various biological pathways and targets.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 4-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)piperidine-1-carboxylate is unique due to its combination of three distinct ring systems: the piperidine, pyrimidine, and oxadiazole rings. This unique structure provides it with specific chemical and biological properties that may not be present in similar compounds.
Properties
IUPAC Name |
ethyl 4-[[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3/c1-3-23-15(22)21-6-4-11(5-7-21)19-13-12(8-16-9-17-13)14-18-10(2)20-24-14/h8-9,11H,3-7H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWBHLSHSUJRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC2=NC=NC=C2C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2873878.png)


![5-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2873881.png)

![2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2873886.png)

![2-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2873891.png)
![[3-Ethyl-5-(iodomethyl)oxolan-3-yl]methanol](/img/structure/B2873892.png)
![[1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B2873893.png)

![Ethyl 2-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2873897.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2873900.png)
